molecular formula C19H22N2O2 B279559 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide

3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide

Cat. No. B279559
M. Wt: 310.4 g/mol
InChI Key: YCTVOFZUXXLTPH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide, also known as FMPA, is a chemical compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has been used extensively in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant CK2 activity has been associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.

Mechanism of Action

3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the binding of ATP and subsequent phosphorylation of CK2 substrates. 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has been shown to be a selective inhibitor of CK2, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
The inhibition of CK2 by 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. For example, 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2. 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has been shown to modulate the activity of various signaling pathways, including the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. However, 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has some limitations for lab experiments. For example, 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has low solubility in water, which can make it difficult to use in some experiments. In addition, 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the identification of new targets of 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide and the elucidation of the molecular mechanisms underlying its biological effects. Finally, there is a need for more studies to evaluate the safety and efficacy of 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide in animal models and in humans.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide involves the reaction of 4-(4-methyl-1-piperidinyl)phenylamine with 2-furylacrylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere and the product is purified by column chromatography. The yield of 3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide obtained through this method is typically around 50%.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C19H22N2O2/c1-15-10-12-21(13-11-15)17-6-4-16(5-7-17)20-19(22)9-8-18-3-2-14-23-18/h2-9,14-15H,10-13H2,1H3,(H,20,22)/b9-8+

InChI Key

YCTVOFZUXXLTPH-CMDGGOBGSA-N

Isomeric SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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